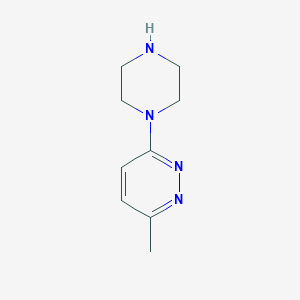

3-Methyl-6-piperazin-1-ylpyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-6-piperazin-1-ylpyridazine is a heterocyclic organic compound with the molecular formula C10H14N4. . It features a pyridazine ring substituted with a methyl group at the 3-position and a piperazine ring at the 6-position.

準備方法

The synthesis of 3-Methyl-6-piperazin-1-ylpyridazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically involves the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting intermediate is then deprotected and cyclized to form the desired piperazine derivative .

化学反応の分析

3-Methyl-6-piperazin-1-ylpyridazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, especially at the piperazine ring, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Antitubercular Activity

One of the notable applications of 3-Methyl-6-piperazin-1-ylpyridazine derivatives is in the development of anti-tubercular agents. Research has shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Key Findings:

- A study designed and synthesized a series of compounds related to this compound, evaluating their efficacy against M. tuberculosis H37Ra.

- Compounds demonstrated significant activity with IC50 values ranging from 1.35 to 2.18 µM, indicating their potential as effective anti-tubercular agents .

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| 6a | 1.35 | 3.73 |

| 6e | 2.18 | 4.00 |

| 7e | - | - |

Inhibition of Enzymatic Activity

This compound derivatives have been investigated for their ability to inhibit various enzymes, including monoamine oxidase (MAO) and dCTP pyrophosphatase 1.

Monoamine Oxidase Inhibition:

- A related compound showed potent inhibition of MAO-B with an IC50 value of 0.013 µM, suggesting its potential in treating neurodegenerative diseases such as Alzheimer’s .

dCTP Pyrophosphatase Inhibition:

- Derivatives have been identified as novel inhibitors of human dCTP pyrophosphatase 1, demonstrating promising results in cellular assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds derived from this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Trifluoromethyl | Moderate | 0.039 | Enhances lipophilicity |

| Pyridin-3-ylamino | High | 0.013 | Critical for MAO-B inhibition |

| Piperazine | Essential | - | Provides structural stability |

Cytotoxicity Studies

Cytotoxicity assessments have shown that derivatives of this compound exhibit low cytotoxicity, making them suitable candidates for further therapeutic development.

Findings:

- In studies using L929 fibroblast cells, related derivatives displayed IC50 values significantly higher than those considered toxic, indicating a favorable therapeutic index .

Central Nervous System Penetration

Research indicates that certain piperazinyl derivatives can penetrate the central nervous system effectively, which is critical for developing treatments for CNS disorders.

Key Insights:

作用機序

The mechanism of action of 3-Methyl-6-piperazin-1-ylpyridazine involves its interaction with various molecular targets. The pyridazine ring is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate various biochemical processes.

類似化合物との比較

3-Methyl-6-piperazin-1-ylpyridazine can be compared with other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. These compounds share a similar core structure but differ in their substituents and biological activities . For example:

Pyridazinone: Known for its anti-inflammatory and anticancer properties.

Pyridazine-based drugs: Used in various therapeutic applications, including cardiovascular and antimicrobial treatments.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

3-Methyl-6-piperazin-1-ylpyridazine is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H14N4 and features a pyridazine ring substituted with a methyl group at the 3-position and a piperazine ring at the 6-position. This unique structure contributes to its diverse biological activities.

Enzyme Interactions

The compound interacts with various enzymes, influencing metabolic pathways. For example, it has been shown to modulate the activity of stearoyl-CoA desaturase-1 (SCD1), an enzyme critical for fatty acid metabolism. Inhibition of SCD1 by derivatives of piperazin-1-ylpyridazine has been associated with improved metabolic profiles in rodent models, including reduced weight gain and lower triglyceride levels .

Cellular Effects

This compound affects cellular processes such as proliferation and differentiation by modulating cell signaling pathways. Its influence on gene expression suggests potential applications in treating metabolic disorders and cancers .

The mechanism of action primarily involves binding interactions with specific biomolecules, leading to either inhibition or activation of enzymatic functions. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target proteins .

Case Studies

- Inhibition of SCD1 : A study demonstrated that a derivative of this compound exhibited an IC50 value of 14 nM against mSCD1 in vitro, indicating potent inhibitory activity. In vivo studies showed an effective dose (ED50) of 0.8 mg/kg that significantly reduced weight gain in rodents .

- Metabolic Stability : Research on a series of piperazin-1-ylpyridazines revealed that modifications to the structure could enhance metabolic stability by over 50-fold, demonstrating the importance of structure-metabolism relationships in drug design .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound | Target Enzyme | IC50 (nM) | In Vivo Efficacy |

|---|---|---|---|

| This compound | SCD1 | 14 | ED50 = 0.8 mg/kg |

| Pyridazinone | Various | Varies | Anti-inflammatory effects |

| Other Piperazine Derivatives | dCTP Pyrophosphatase | Varies | Potential cancer therapies |

特性

IUPAC Name |

3-methyl-6-piperazin-1-ylpyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-9(12-11-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRHTFKXROTZLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640507 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219635-87-7 |

Source

|

| Record name | 3-Methyl-6-(piperazin-1-yl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。